Lysogb3 Lysogb3 Deacylated metabolite of globotriaosylsphingosine. Blood biomarker in Fabry nephropathy. Shiga toxin receptor. Possible use as an internal standard in glycosphingolipid studies.
Lyso-globotriaosylceramide is a form of globotriaosylceramide that is lacking the fatty acyl group. It binds to Shiga toxin 1 (Stx1) in the presence of cholesterol and phosphatidylcholine but does not bind Stx2.1 It also reduces viability and aggregation of human neutrophils induced by phorbol 12-myristate 13-acetate (PMA;) when used at concentrations of 50 and 1 μM, respectively. Lyso-globotriaosylceramide accumulates in the brain, heart, kidney, liver, lung, and spleen in a mouse model of Fabry disease, a lysosomal storage disorder characterized by a deficiency in the enzyme α-galactosidase A. It also accumulates in the urine, kidney, and plasma of patients with Fabry disease. Lyso-globotriaosylceramide levels decrease in response to administration of the α-galactosidase inhibitor 1-deoxygalactonojirimycin (migalastat;) in a transgenic mouse model of Fabry disease. Decreases in plasma and urine concentrations of lyso-globotriaosylceramide have been used as a biomarker for efficacy of enzyme replacement therapy (ERT) and other therapies in the treatment of Fabry disease.

Brand Name: Vulcanchem
CAS No.: 126550-86-5
VCID: VC21193514
InChI: InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1
SMILES: CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O
Molecular Formula: C36H67NO17
Molecular Weight: 785.9 g/mol

Lysogb3

CAS No.: 126550-86-5

Cat. No.: VC21193514

Molecular Formula: C36H67NO17

Molecular Weight: 785.9 g/mol

* For research use only. Not for human or veterinary use.

Lysogb3 - 126550-86-5

Specification

CAS No. 126550-86-5
Molecular Formula C36H67NO17
Molecular Weight 785.9 g/mol
IUPAC Name (2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1
Standard InChI Key GRGNVOCPFLXGDQ-TWHXEDJUSA-N
Isomeric SMILES CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)N)O
SMILES CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O
Appearance Unit:1 mgSolvent:nonePurity:98+%Physical solid

Introduction

Chemical Properties and Structure

Molecular Composition and Identification

Lysogb3 has the molecular formula C36H67NO17 with a molecular weight of 785.9 g/mol . Its structure features a complex arrangement of sugars attached to a sphingosine backbone, giving it unique chemical properties that distinguish it from related glycosphingolipids . The compound is also identified by CAS number 126550-86-5 and is known by several synonyms including Globotriaosylsphingosine, Lyso-Gb3, Gb3 Lysosphingolipid, and Lysogb3 .

Structural Characteristics

The IUPAC name of Lysogb3 is (2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol . This complex structure contains multiple hydroxyl groups, contributing to its hydrophilic nature, and an amino group that affects its distribution and biological activity .

Biochemical Role and Mechanism

Inhibitory Activity

Lysogb3 demonstrates potent competitive inhibition of α-galactosidase A, with a Ki value of 34 μM when tested with recombinant enzyme preparations . This inhibitory capacity may create a pathological feedback loop in Fabry disease: as Lysogb3 accumulates due to enzyme deficiency, it further inhibits the residual enzyme activity, potentially exacerbating the condition . Studies have shown that Lysogb3 concentrations around 100 nM, similar to those found in symptomatic Fabry patients, are sufficient to increase cellular Gb3 accumulation in cultured fibroblasts .

Lysogb3 as a Biomarker for Fabry Disease

Diagnostic Utility

Plasma Lysogb3 has demonstrated significant value as a primary screening biomarker for both classic and late-onset Fabry disease . In males with elevated Lysogb3 levels (≥2.0 ng/ml) and low α-Gal A activity (≤4.0 nmol/h/ml), a high correlation with GLA mutations was observed, with 7 out of 8 patients presenting mutations (2 classic and 5 late-onset) . This makes Lysogb3 particularly valuable for identifying affected individuals during screening programs.

Special Relevance for Female Patients

Lysogb3 analysis is especially important for identifying Fabry disease in female patients, where enzyme activity testing typically yields normal results despite disease presence . In a study of 15 females with elevated Lysogb3, 7 displayed low α-Gal A activity (5 with GLA mutations) and 8 exhibited normal α-Gal A activity (1 with a classic GLA mutation and 3 with genetic variants of uncertain significance) . This demonstrates the superior sensitivity of Lysogb3 testing compared to enzyme activity analysis for female patients.

Clinical Applications of Lysogb3 Measurement

Treatment Monitoring

Research Findings in Animal Models

Lysogb3 Distribution in Fabry Mice

Studies in mouse models of Fabry disease have provided valuable insights into the distribution and concentration of Lysogb3 in various tissues. Table 1 shows plasma concentrations of Lysogb3 and other sphingolipids in mice at 138 days of age:

SexStatusX, nmol/mlLysogb3, nmol/mlGb3, nmol/mlLacCer, nmol/mlGlyCer, nmol/mlCer, nmol/ml
FemaleHeterozygote0.0040.0350.20.16.43.0
FemaleHomozygote0.1430.7371.90.17.12.2
FemaleWild-type<0.010<0.0100.10.23.24.5
MaleHemizygote0.1070.5102.60.24.93.4
MaleWild-type<0.010<0.0100.10.13.93.2

Note: LacCer = lactosylceramide; GlyCer = glucosylceramide plus galactosylceramide; Cer = ceramide

Age-Related Changes in Lysogb3 Levels

Plasma Lysogb3 levels in hemizygous male mice were found to be prominently increased at very young ages, with concentrations of 476, 510, and 614 nM at 70, 138, and 243 days, respectively . This suggests that Lysogb3 accumulation begins early in the disease process and increases progressively with age, mirroring the human disease course.

Physiological Distribution and Properties

Tissue Distribution

Dramatic increases in both Gb3 and Lysogb3 concentrations have been observed in multiple tissues of hemizygous Fabry mice . Particularly high concentrations of Lysogb3 were found in the liver and intestine, with levels exceeding those in plasma . This finding suggests that Lysogb3 is either actively formed or preferentially trapped in these organs, which may have implications for understanding the pathophysiology of organ involvement in Fabry disease.

Hydrophilic Nature and Distribution in Biological Fluids

Lysogb3 demonstrates high solubility in water, consistent with its chemical structure . Unlike Gb3, which is completely lipoprotein-bound in plasma, only a very small percentage of Lysogb3 (<5%) associates with lipoproteins . The vast majority of Lysogb3 (>95%) is found in the lipoprotein-free fraction of plasma, presumably associated with albumin, similar to other hydrophilic lipids such as fatty acids . This distribution profile has important implications for understanding the transport and clearance of Lysogb3 in the body.

Inhibitory Properties and Cellular Effects

Enzyme Inhibition Characteristics

Lysogb3 acts as a potent competitive inhibitor of α-galactosidase A, with an inhibition constant (Ki) of 34 μM when tested against recombinant enzyme preparations using 4-methylumbeliferyl-α-galactoside as substrate . This inhibitory action extends to the enzyme's activity against its natural substrate, Gb3, with IC50 values of approximately 20 μM observed in vitro .

Cellular Accumulation and Amplification Effect

Normal fibroblasts exposed to Lysogb3 at concentrations as low as 100 nM (similar to those found in symptomatic Fabry patients) demonstrate increased cellular accumulation of Gb3 . In one experiment, incubation with 500 nM Lysogb3 resulted in an increase of cellular Gb3 from 2.03 nmol/mg protein to 3.16 nmol/mg protein within 9 days . This effect is believed to result primarily from inhibition of α-galactosidase A activity, though conversion of Lysogb3 to Gb3 after cellular uptake cannot be entirely excluded .

Enhanced Inhibitory Potency In Vivo

Interestingly, Lysogb3 demonstrates approximately 200-fold greater inhibitory capacity in vivo compared to in vitro conditions . This enhanced potency is hypothesized to result from the trapping of membrane-permeable Lysogb3 in acidic lysosomes. Its pKa predicts accumulation in lysosomes by a factor of approximately 200, coinciding with the observed difference in apparent IC50 between in vivo and in vitro conditions .

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